molecular formula C15H29N3O4S B2689178 1-METHANESULFONYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE CAS No. 1421484-75-4

1-METHANESULFONYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B2689178
CAS No.: 1421484-75-4
M. Wt: 347.47
InChI Key: XEANLZVOIHRXKL-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a methanesulfonyl group, a piperidine ring, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHANESULFONYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methanesulfonyl group, and the attachment of the carboxamide group. Common reagents used in these reactions include methanesulfonyl chloride, piperidine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-METHANESULFONYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and organometallic reagents.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-METHANESULFONYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. The piperidine ring provides structural stability and can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-METHANESULFONYL-N-[1-(2-HYDROXYETHYL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE
  • 1-METHANESULFONYL-N-[1-(2-CHLOROETHYL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE

Comparison: 1-METHANESULFONYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O4S/c1-22-12-11-17-7-5-14(6-8-17)16-15(19)13-3-9-18(10-4-13)23(2,20)21/h13-14H,3-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEANLZVOIHRXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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